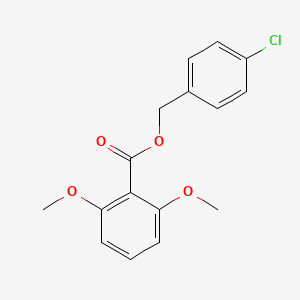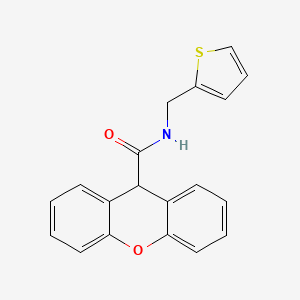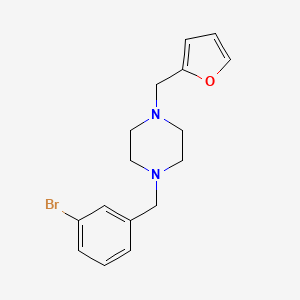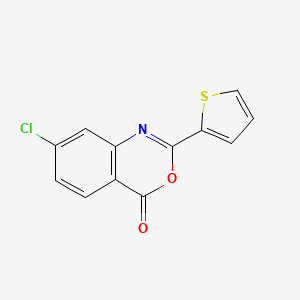![molecular formula C17H12N2O B5682976 3-(2-furyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B5682976.png)
3-(2-furyl)-1-phenylimidazo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-furyl)-1-phenylimidazo[1,5-a]pyridine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is commonly referred to as FPhIm and has been extensively studied for its biological and pharmacological properties.
作用机制
The mechanism of action of FPhIm is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. FPhIm has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. FPhIm has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
FPhIm has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the modulation of cell cycle progression, and the inhibition of angiogenesis (the formation of new blood vessels). FPhIm has also been shown to induce autophagy (a process of cellular self-degradation) in cancer cells, which may contribute to its anticancer activity.
实验室实验的优点和局限性
One of the major advantages of using FPhIm in lab experiments is its potent anticancer activity against various types of cancer cells. FPhIm is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using FPhIm in lab experiments is its potential toxicity to normal cells, which may limit its clinical application.
未来方向
There are several future directions for the research and development of FPhIm. One direction is to further elucidate the mechanism of action of FPhIm and identify its molecular targets. Another direction is to optimize the synthesis method of FPhIm to improve its yield and purity. Additionally, the potential use of FPhIm as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders should be further explored. Finally, the development of FPhIm derivatives with improved pharmacological properties should be investigated.
合成方法
The synthesis of FPhIm can be achieved through a variety of methods, including the reaction of 2-furylamine with 1-phenyl-1H-imidazole-4-carbaldehyde in the presence of a suitable catalyst. Another method involves the reaction of 1-phenyl-1H-imidazole-4-carbaldehyde with 2-amino-3-furancarboxylic acid in the presence of a suitable reagent. The yield of FPhIm can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
科学研究应用
FPhIm has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. FPhIm exhibits potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. FPhIm has also been shown to have antimicrobial properties against various bacteria and fungi. In addition, FPhIm has been identified as a potential lead compound for the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
3-(furan-2-yl)-1-phenylimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-2-7-13(8-3-1)16-14-9-4-5-11-19(14)17(18-16)15-10-6-12-20-15/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOWCYYXUZAVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-1-phenylimidazo[1,5-a]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3-methylbenzyl)cyclopropyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5682894.png)
![8-isopropyl-2-(isopropylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5682897.png)


![4-{[(1R*,5R*)-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5682921.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5682944.png)
![1-(cyclopropylcarbonyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5682951.png)
![4,4,8-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5682987.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-bromophenyl)hydrazone]](/img/structure/B5682994.png)
![8-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5683005.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5683012.png)